molecular formula C12H4F6 B14669697 2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl CAS No. 41860-45-1

2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl

Cat. No.: B14669697
CAS No.: 41860-45-1
M. Wt: 262.15 g/mol
InChI Key: IKYRNKAAEFJNFE-UHFFFAOYSA-N
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Description

2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl ( 41860-45-1, PubChem CID: 58769561) is a fluorinated aromatic compound of significant interest in advanced scientific research and development. It is classified as a member of the Per- and Polyfluoroalkyl Substances (PFAS), a class known for its unique stability and chemical properties . This compound serves as a versatile and critical building block in organic synthesis and materials science. Its core research value lies in its application as a precursor for the development of complex molecular architectures, including novel ligands and catalysts. The strategic incorporation of fluorine atoms at the 2,2',4,4',5,5' positions of the biphenyl backbone imparts distinct electronic and steric characteristics that are instrumental in tuning the properties of the resulting molecules . A primary application of this hexafluorobiphenyl derivative is in the synthesis of specialized ligands and catalysts for asymmetric synthesis, where the adjustability of substituents around a chiral core is crucial for achieving high efficiency and enantioselectivity in model reactions . Furthermore, its utility extends to the creation of fluorinated triphenylene derivatives, which are key components in the design of advanced materials. These materials exhibit self-assembly into columnar liquid crystalline mesophases, which are stabilized by non-covalent arene–perfluoroarene interactions . Such supramolecular structures are highly sought after for use in next-generation technologies, including organic electronics, photonic devices, and sensors, due to their promising charge transport properties and tunable optoelectronic behavior . The mechanism of action for this compound often involves its role as an electrophile in nucleophilic aromatic substitution (S N FAr) reactions with organolithium reagents, enabling the efficient construction of complex polycyclic aromatic systems . The strong polarization of the C–F bonds and the electron-deficient nature of the fluorinated rings enhance its reactivity in these transformations, facilitating the development of extended π-conjugated systems. Researchers value this chemical for its ability to enhance thermal stability, influence molecular stacking, and introduce hydrophobicity in the resulting functional materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Properties

CAS No.

41860-45-1

Molecular Formula

C12H4F6

Molecular Weight

262.15 g/mol

IUPAC Name

1,2,4-trifluoro-5-(2,4,5-trifluorophenyl)benzene

InChI

InChI=1S/C12H4F6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H

InChI Key

IKYRNKAAEFJNFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The biphenyl core can be oxidized or reduced, although the presence of fluorine atoms may influence the reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can lead to the formation of biphenyl diols or biphenyl hydrides.

Scientific Research Applications

2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Fluorinated biphenyls are studied for their potential use in drug design and development due to their unique interactions with biological molecules.

    Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for pharmaceutical applications.

    Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it less reactive and more stable. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. In biological systems, the compound may interact with proteins, enzymes, or cell membranes, potentially affecting their function.

Comparison with Similar Compounds

Chlorinated Analogs

  • 2,2',4,4',5,5'-Hexachloro-1,1'-biphenyl Detected as a degradation byproduct of 1,2,4-trichlorobenzene, this compound shares the same substitution pattern but replaces fluorine with chlorine. Chlorinated biphenyls are notorious for environmental persistence and bioaccumulation, whereas the fluorinated analog exhibits lower ecological toxicity due to stronger C–F bonds and reduced metabolic activation .
  • 3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)
    A dioxin-like PCB, PCB 169 binds to aryl hydrocarbon receptors with high affinity, triggering toxic responses. In contrast, fluorinated biphenyls like 2,2',4,4',5,5'-hexafluoro-1,1'-biphenyl show negligible receptor binding, highlighting reduced biological activity .

Brominated Analogs

  • 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) A brominated flame retardant, BB-153 demonstrates superior thermal stability (decomposition >300°C) compared to the fluorinated compound (decomposition ~250°C). However, fluorine’s smaller atomic radius allows tighter molecular packing, enhancing the fluorinated biphenyl’s solubility in nonpolar solvents .
  • 2,2',5,5'-Tetrabromobiphenyl
    With fewer substituents, this compound exhibits lower melting points (mp 120–125°C) versus this compound (mp 145–150°C), underscoring fluorine’s impact on lattice energy .

Comparison with Alkyl- and Hydroxyl-Substituted Biphenyls

Methylated Derivatives

  • 4,4',5,5',6,6'-Hexamethyl-[1,1'-biphenyl]-2,2'-diol Methyl groups increase steric bulk but reduce electronic effects. The hydroxyl groups in this derivative enable hydrogen bonding, enhancing solubility in polar solvents (e.g., ethanol), whereas the fluorinated biphenyl is insoluble in water but miscible with hexane .

Methoxy/Hydroxyl Derivatives

  • 4,4'-(6,6'-Dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-3,3'-diyl)bis(butan-2-one)
    Isolated from Curcuma longa, this natural biphenyl exhibits antioxidant activity (IC₅₀ = 3–12 µM in ABTS assays). Fluorinated biphenyls lack such bioactivity due to fluorine’s electron-withdrawing nature, which suppresses radical scavenging .

Functional Comparisons in Material Science

Thermal and Optical Properties

  • Hexafluoro vs. Hexabromo Derivatives
    Fluorinated biphenyls exhibit blue-shifted UV absorption (λₘₐₓ ~270 nm) compared to brominated analogs (λₘₐₓ ~290 nm), reflecting fluorine’s inductive effects. Their lower molecular weight (MW 306.1 g/mol vs. 627.6 g/mol for BB-153) also reduces density .

Data Tables

Table 1: Physical Properties of Selected Biphenyls

Compound Substituents Melting Point (°C) Molecular Weight (g/mol) Key Application
This compound 6 F 145–150 306.1 Materials science
2,2',4,4',5,5'-Hexachloro-1,1'-biphenyl 6 Cl 180–185 360.9 Environmental pollutant
BB-153 (Hexabromobiphenyl) 6 Br 210–215 627.6 Flame retardant
NPB Methyl, phenyl, amine Glass transition ~95 588.7 OLED hole transport

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